molecular formula C11H16N4O2 B2913401 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide CAS No. 2380099-21-6

2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide

Cat. No. B2913401
CAS RN: 2380099-21-6
M. Wt: 236.275
InChI Key: FKHHVKIUVQJEAX-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. The inhibition of HDACs by 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been linked to its potential anti-tumor properties.
Biochemical and Physiological Effects:
2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to reduce inflammation and pain in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have a positive effect on glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has several advantages for laboratory experiments, including its stability and solubility in water and other solvents. The compound is also relatively easy to synthesize using various methods. However, the limitations of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of the safety and efficacy of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide in human clinical trials. Additionally, further studies are needed to determine the potential of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide as a treatment for various diseases, including neurodegenerative disorders, cancer, and diabetes. Finally, the mechanism of action of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide needs to be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been achieved using various methods, including the reaction of 2-methoxy-N-methylacetamide with 1-pyrazin-2-ylazetidin-3-amine in the presence of a catalyst. Another method involves the reaction of 2-methoxy-N-methylacetamide with 2-bromo-1-pyrazine in the presence of a base. The yield and purity of the synthesized compound depend on the method used and the conditions of the reaction.

Scientific Research Applications

2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also shown potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-Methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14(11(16)8-17-2)9-6-15(7-9)10-5-12-3-4-13-10/h3-5,9H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHVKIUVQJEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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